

synthesis of methyl 3-phenyl-2H-azirine-2carboxylate from vinyl azides

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

methyl 3-phenyl-2H-azirine-2carboxylate

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Application Notes and Protocols

Topic: Synthesis of Methyl 3-phenyl-2H-azirine-2-carboxylate from Vinyl Azides

Audience: Researchers, scientists, and drug development professionals.

Introduction

2H-Azirines are highly strained, three-membered unsaturated nitrogen heterocycles that serve as valuable and versatile building blocks in organic synthesis.[1][2] Their high ring strain energy and reactive C=N bond allow them to participate in a wide array of chemical transformations, including ring-opening reactions, cycloadditions, and rearrangements to form more complex nitrogen-containing molecules such as amino acids, peptides, and other heterocyclic systems.
[3][4] The synthesis of 2H-azirines via the thermal or photochemical decomposition of vinyl azides is a robust and widely utilized method.[3] This process involves the intramolecular cyclization of a vinyl nitrene intermediate, generated upon the extrusion of dinitrogen from the vinyl azide precursor.[5]

This document provides a detailed protocol for the synthesis of a key derivative, **methyl 3-phenyl-2H-azirine-2-carboxylate**, starting from the corresponding vinyl azide, methyl (Z)-2-azido-3-phenylacrylate.

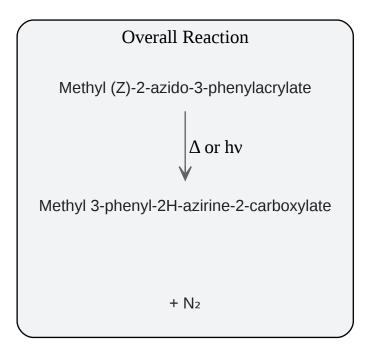
Reaction Pathway and Mechanism



The synthesis proceeds in two main stages:

- Formation of the Vinyl Azide: The precursor, methyl (Z)-2-azido-3-phenylacrylate, is typically synthesized from methyl phenylpropiolate via the addition of an azide source.
- Cyclization to 2H-Azirine: The vinyl azide undergoes thermal decomposition, losing a molecule of nitrogen gas (N₂) to form a transient vinyl nitrene, which immediately cyclizes to yield the stable 2H-azirine ring system.

The overall transformation is depicted below.



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Caption: Overall synthesis of **methyl 3-phenyl-2H-azirine-2-carboxylate**.

The key mechanistic step is the cyclization of the vinyl azide. Upon heating, the molecule extrudes dinitrogen to form a highly reactive vinyl nitrene intermediate, which rapidly undergoes electrocyclization to form the final 2H-azirine product.





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Caption: Mechanism: From vinyl azide to 2H-azirine via a nitrene intermediate.

Experimental Protocols

Safety Note: Organic azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted behind a blast shield. Avoid friction, shock, and excessive heat.

Protocol 1: Synthesis of Methyl (Z)-2-azido-3phenylacrylate (Vinyl Azide Precursor)

Materials:

- · Methyl phenylpropiolate
- Sodium azide (NaN₃)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- · Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:



- In a 100 mL round-bottom flask, dissolve methyl phenylpropiolate (1.0 eq) in dichloromethane (approx. 0.2 M solution).
- Cool the solution to 0 °C using an ice bath.
- Carefully add sodium azide (1.5 eq) to the stirred solution.
- Slowly add trifluoroacetic acid (2.0 eq) dropwise to the mixture over 15 minutes, ensuring the temperature remains below 5 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude product, methyl (Z)-2-azido-3-phenylacrylate, can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: Synthesis of Methyl 3-phenyl-2H-azirine-2-carboxylate

Method A: Thermal Cyclization

Materials:

- Methyl (Z)-2-azido-3-phenylacrylate (crude or purified)
- Toluene or Chloroform (dry)



- Round-bottom flask with reflux condenser
- Heating mantle or oil bath
- Rotary evaporator

Procedure:

- Dissolve the methyl (Z)-2-azido-3-phenylacrylate (1.0 eq) in dry toluene (to make a ~0.1 M solution) in a round-bottom flask equipped with a reflux condenser.
- Heat the solution to reflux (approx. 110 °C for toluene) and maintain reflux for 2-4 hours.[6]
 Monitor the reaction for the cessation of nitrogen gas evolution.
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude oil is the desired **methyl 3-phenyl-2H-azirine-2-carboxylate**. Purify the product by vacuum distillation or flash column chromatography on silica gel.

Method B: Flow Photolysis (Alternative Method)

For a more modern and controlled approach, continuous flow photochemistry can be employed. This method offers enhanced safety and scalability.[7]

Equipment:

- Syringe pump
- Flow reactor with a transparent capillary (e.g., FEP)
- High-power LED light source (e.g., 420-450 nm)[7]
- Back pressure regulator
- · Collection flask

Procedure:



- Prepare a dilute solution (~0.05 M) of methyl (Z)-2-azido-3-phenylacrylate in a suitable solvent like acetonitrile.
- Pump the solution through the flow reactor at a defined flow rate to achieve a specific residence time (e.g., 20-60 minutes).[7]
- Irradiate the reactor uniformly with the LED light source.
- Collect the product stream from the reactor outlet.
- Once all the starting material has been processed, evaporate the solvent to obtain the crude product for purification.

Data Presentation

The synthesis of 2H-azirines from vinyl azides can be achieved under various conditions. The choice of thermal versus photochemical methods, solvent, and temperature can influence reaction time and yield.

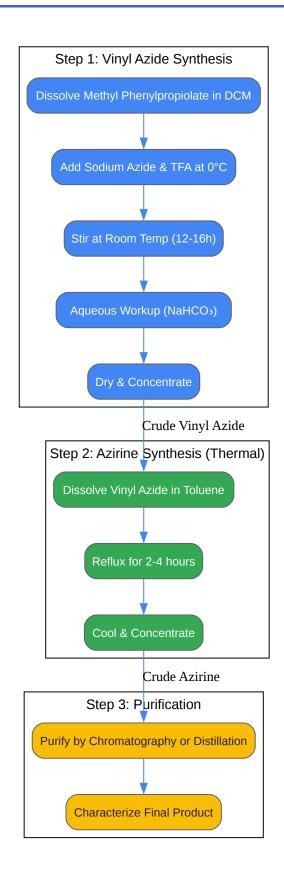
Entry	Method	Solvent	Temperat ure (°C)	Time	Yield (%)	Referenc e
1	Thermal (Batch)	Toluene	110 (Reflux)	3 h	~85-95%	Adapted from[6]
2	Thermal (Flow)	СРМЕ	160	2 min (residence)	>95%	[8]
3	Photochem ical (Flow)	Acetonitrile	25	20-60 min (residence)	85-90%	[7]

Yields are representative and may vary based on substrate purity and reaction scale. CPME = Cyclopentyl methyl ether

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.





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Caption: Workflow for the synthesis of **methyl 3-phenyl-2H-azirine-2-carboxylate**.



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